molecular formula C21H21IN2S B099269 1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide CAS No. 15941-82-9

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide

Cat. No. B099269
CAS RN: 15941-82-9
M. Wt: 460.4 g/mol
InChI Key: OVIKCIXFYVKSDD-UHFFFAOYSA-M
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Description

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide is a compound with the molecular formula C23H23IN2S and a molecular weight of 486.42 . It is also known by the synonyms DQTCI, 1-ethyl-4-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propenyl]-quinolinium iodide, and 1,3’-diethyl-4,2’-quinothiacarbocyanine iodide . This compound is used as a saturable absorber .


Molecular Structure Analysis

The InChI key for this compound is ZWIKBMUTEGLNPC-UHFFFAOYSA-M . The InChI string is InChI=1S/C23H23N2S.HI/c1-3-24-17-16-18 (19-11-5-6-12-20 (19)24)10-9-15-23-25 (4-2)21-13-7-8-14-22 (21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 . The canonical SMILES string is CCN1C2=CC=CC=C2SC1=CC=CC3=CC=N+CC.[I-] .

properties

IUPAC Name

(2Z)-3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N2S.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIKCIXFYVKSDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936096
Record name 3-Ethyl-2-[(1-ethylquinolin-4(1H)-ylidene)methyl]-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)quinolinium iodide

CAS RN

15941-82-9
Record name Quinolinium, 1-ethyl-4-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15941-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanine dye 7
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015941829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-2-[(1-ethylquinolin-4(1H)-ylidene)methyl]-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-4-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide
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Q & A

Q1: How does DEQTC compare to Thiazole Orange (TO) in terms of nucleic acid staining for reticulocyte analysis?

A: DEQTC demonstrates comparable results to TO in flow cytometric evaluation of reticulocytes []. This suggests that DEQTC interacts with nucleic acids similarly to TO, allowing for effective differentiation of reticulocytes from mature red blood cells. While the exact mechanism is not detailed in the provided abstract, both dyes likely function through a combination of intercalation between nucleic acid base pairs and electrostatic interactions with the negatively charged phosphate backbone.

Q2: What is the main advantage of using DEQTC over TO for nucleic acid staining?

A: The primary advantage of DEQTC lies in its cost-effectiveness []. The abstract highlights that DEQTC is commercially available at a lower cost compared to TO, making it a potentially more accessible option for research and clinical laboratories.

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